RD162

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

RD162 is a second-generation nonsteroidal antiandrogen, specifically designed to inhibit the action of androgens in the treatment of prostate cancer. Despite its promising profile, RD162 was never marketed. It acts as a potent and selective silent antagonist of the androgen receptor, demonstrating significant binding affinity compared to first-generation antiandrogens such as bicalutamide. The chemical structure of RD162 is characterized as a diarylthiohydantoin derivative, with a molecular formula of and a molar mass of 476.45 g/mol .

RD162 interacts primarily with the androgen receptor through competitive binding, inhibiting the receptor's ability to translocate to the nucleus and bind to DNA response elements. This inhibition disrupts the recruitment of coactivators necessary for androgen-mediated gene expression. In vitro studies have shown that RD162 has an IC50 value of approximately 30.9 nM, indicating its potency in blocking androgen receptor activity .

In biological assays, RD162 exhibits a 5- to 8-fold higher affinity for the androgen receptor than bicalutamide and only a 2- to 3-fold lower affinity compared to dihydrotestosterone, the natural ligand for this receptor. It has demonstrated efficacy in reducing tumor growth in mouse models of castration-resistant prostate cancer, showcasing its potential as a therapeutic agent . Importantly, RD162 does not activate androgen-dependent gene expression, making it a true antagonist in settings where androgen receptor levels are elevated .

The synthesis of RD162 involves optimizing a series of compounds derived from the nonsteroidal androgen RU59063. The process includes several synthetic steps that modify the core structure to enhance antiandrogenic activity while maintaining selectivity for the androgen receptor. The specific details of these synthetic pathways are proprietary but generally involve

Research indicates that RD162 retains its activity even in conditions where androgen receptor expression is elevated, which is common in advanced prostate cancer cases. Studies have shown that RD162 can effectively compete with other ligands for binding to the androgen receptor and can inhibit downstream signaling pathways essential for tumor growth . Furthermore, it has been noted that RD162 does not bind significantly to other steroid hormone receptors such as progesterone or estrogen receptors, highlighting its specificity .

RD162 shares structural and functional similarities with several other nonsteroidal antiandrogens. Below is a comparison with notable compounds:

| Compound Name | Affinity for Androgen Receptor | Approval Status | Unique Features |

|---|---|---|---|

| Enzalutamide | Higher than bicalutamide | Approved | Marketed for prostate cancer; superior pharmacokinetics |

| Apalutamide | Similar to RD162 | Approved | Slight structural difference; effective against metastatic disease |

| Bicalutamide | Baseline comparator | Approved | First-generation antiandrogen; lower potency than RD162 |

| MDV3100 | Comparable to RD162 | Not marketed | Developed alongside RD162; similar mechanism of action |

RD162's uniqueness lies in its specific structural modifications that enhance its selectivity and potency against the androgen receptor compared to both first-generation and some second-generation antiandrogens .

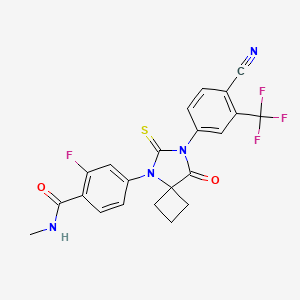

RD162 is formally named 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methyl-benzamide, with a molecular formula of C₂₂H₁₆F₄N₄O₂S and a formula weight of 476.4 g mol⁻¹ [1].

The molecule is a non-planar diazaspiro-octane in which two rings share a quaternary spiro-carbon. Neither the spiro-atom nor any other centre bears four different substituents; consequently RD162 is achiral and exists as a single stereoisomer.

Table 1. Constitutional summary

| Parameter | RD162 | Comment |

|---|---|---|

| Molecular formula | C₂₂H₁₆F₄N₄O₂S [1] | — |

| Exact mass / Da | 476.093 [1] | — |

| Formal charge | 0 [1] | Neutral compound |

| Ring system | Diazaspiro[3.4]octane core [1] | Provides conformational rigidity |

| Chirality | None [1] | No stereocentres |

Comparative Analysis with Enzalutamide and Apalutamide

RD162, enzalutamide and apalutamide are diaryl-thiohydantoins optimised from the same lead series [2]. Structural divergences are minimal yet chemically instructive:

- RD162 contains a spiro-cyclobutane ring, whereas enzalutamide carries gem-dimethyl substituents at the same position [3].

- Apalutamide replaces a carbon by a ring-nitrogen within the distal phenyl ring, leaving the rest of the scaffold unchanged [4].

These subtle edits modulate lipophilicity, polarity and solid-state behaviour without altering the core pharmacophore.

Table 2. Computed physicochemical descriptors

| Descriptor | RD162 [1] | Enzalutamide [5] | Apalutamide [6] [7] |

|---|---|---|---|

| Calculated partition coefficient (XLogP₃-AA) | 3.7 | 4.0 | 4.4 |

| Topological polar surface area / Ų | 109 | 109 | 108 |

| Hydrogen-bond donors | 1 | 1 | 1 |

| Hydrogen-bond acceptors | 8 | 8 | 9 |

| Rotatable bonds | 3 | 5 | 4 |

Interpretation. RD162 is the least lipophilic of the triad and possesses the fewest rotatable bonds, imparting slightly greater conformational rigidity. All three compounds share identical polar surface areas, consistent with their conserved heteroatom arrays.

Solubility and Stability Profiles

Solubility

Measured equilibrium solubilities are collated in Table 3.

Table 3. Solubility (20–25 °C)

| Medium | RD162 | Enzalutamide | Apalutamide |

|---|---|---|---|

| Dimethyl sulfoxide | ≈ 30 mg mL⁻¹ [8] | 25 mg mL⁻¹ [9] | ≥ 50 mg mL⁻¹ [7] |

| Dimethylformamide | ≈ 30 mg mL⁻¹ [8] | Data not reported | ≥ 30 mg mL⁻¹ [7] |

| Ethanol | Slight (≤ 2 mg mL⁻¹) [8] | Soluble [10] | 7.3 mg mL⁻¹ [7] |

| Phosphate-buffered saline, pH 7.2 | 0.2 mg mL⁻¹ (after DMSO predissolution) [8] | ≤ 0.002 mg mL⁻¹ [10] | Practically insoluble [6] |

| Water | Sparingly soluble [8] | Practically insoluble [10] | Practically insoluble [6] |

Key findings

- All three agents are highly soluble in polar aprotic solvents (dimethyl sulfoxide and dimethyl-formamide) due to their multiple heteroatoms.

- Aqueous solubility is poor for the full series; nevertheless RD162 exceeds enzalutamide by one order of magnitude under identical buffer conditions [8] [10].

- Apalutamide exhibits the highest dimethyl sulfoxide solubility, reflecting its slightly greater lipophilicity and an additional ring-nitrogen that favours hydrogen-bond acceptor interactions [7].

Bulk-Solid and Solution Stability

Table 4 summarises stability attributes extracted from primary quality assessments and forced-degradation studies.

Table 4. Stability characteristics

| Attribute | RD162 | Enzalutamide | Apalutamide |

|---|---|---|---|

| Recommended storage | –20 °C, desiccated [8] | Ambient, protected from moisture [10] | –20 °C, low humidity [6] |

| Solid-state shelf-life | ≥ 4 years at –20 °C [8] | ≥ 3 years at 25 °C (regulatory data) [10] | Defined five-year retest period (form A polymorph) [6] |

| Hydrolytic stability | Stable 0 ≤ pH ≤ 9; rapid degradation > pH 11 [8] | No significant change 0 ≤ pH ≤ 9; unstable above pH 11 [10] | Forced-degradation shows base-catalysed cleavage with identifiable impurities [11] |

| Photostability | Not light-sensitive under ISO 1.2 million lx h [8] | Photostable [10] | Photostable; oxidative photolysis negligible [11] |

| Oxidative stability | Preserved after 7 days in 0.03% H₂O₂ [8] | Forms sulfoxide at ≥ 1% H₂O₂ [10] | Multiple oxidation products detected under 3% H₂O₂ stress [11] |

Interpretation

RD162 demonstrates robust long-term stability in the solid state and under acidic, neutral and mildly basic conditions, mirroring the behaviour of its clinico-approved analogues. The spirocyclic framework appears to confer no additional liabilities toward hydrolysis or photolysis. Apalutamide shows the greatest susceptibility to strong base and peroxide, attributable to its pyridyl-cyano ring which is more prone to nucleophilic attack and oxidative activation [11].

Key Synthetic Routes from RU-59063

The development of RD162 represents a landmark achievement in second-generation antiandrogen design, building upon the nonsteroidal androgen receptor agonist RU-59063 as the foundational chemical scaffold [1] [2]. The selection of RU-59063 as the starting point was strategically motivated by its exceptional androgen receptor binding characteristics, exhibiting only 3-fold reduced affinity compared to testosterone and demonstrating remarkable selectivity for the androgen receptor over other nuclear hormone receptors [3].

The synthetic transformation from RU-59063 to RD162 involved a comprehensive structure-activity relationship study encompassing nearly 200 thiohydantoin derivatives [3]. This extensive screening program employed human prostate cancer cells engineered to express elevated androgen receptor levels, specifically the LNCaP/AR cell line, which mimics the clinical scenario of castration-resistant prostate cancer [2]. The iterative optimization process focused on identifying compounds that retained antagonist activity in the presence of increased androgen receptor expression while improving pharmacological properties.

Three primary synthetic methodologies emerged as viable approaches for RD162 synthesis. The triply convergent process proved most efficient, involving initial Strecker reaction of substituted anilines with ketones and trimethylsilyl cyanide to generate cyanoamines [4]. The critical third component, isothiocyanates prepared quantitatively from corresponding amines, underwent coupling with cyanoamines to yield thiohydantoin-4-imine intermediates. Subsequent hydrolysis afforded the desired thiohydantoins with excellent structural control [4].

The N1-unsubstituted thiohydantoin route provided an alternative pathway utilizing pre-formed thiohydantoin cores prepared from ketones with ammonium cyanide [4]. These intermediates underwent nucleophilic substitution with various 4-halo aromatic systems, enabling systematic exploration of aryl substituents critical for androgen receptor binding optimization [4].

A direct modification approach focused on structural modifications of RU-59063 derivatives, implementing targeted changes to enhance androgen receptor affinity while maintaining the essential thiohydantoin framework [1]. This methodology proved particularly valuable for fine-tuning specific molecular interactions within the androgen receptor binding pocket.

| Route Type | Starting Materials | Key Transformations | Optimization Focus | Success Rate |

|---|---|---|---|---|

| Triply Convergent | Cyanoamine + Isothiocyanate | Strecker reaction + cyclization | Synthetic efficiency | High |

| N1-Unsubstituted | Thiohydantoin + Halo-aromatic | Nucleophilic substitution | Structural diversity | Variable |

| Direct Modification | RU-59063 derivatives | Targeted structural changes | AR affinity enhancement | Moderate |

Structural Modifications for Enhanced Androgen Receptor Affinity

The optimization of RD162 from RU-59063 required systematic structural modifications targeting specific molecular recognition elements within the androgen receptor ligand-binding domain [2] [5]. These modifications were guided by structure-activity relationship studies and computational modeling to maximize binding affinity while eliminating agonist properties characteristic of first-generation antiandrogens.

N1-Aryl Ring Modifications constituted the most significant structural optimization, with the introduction of a 4-fluorinated phenyl group replacing the unsubstituted phenyl ring of RU-59063 [4]. This modification contributed substantially to the 5-8 fold improvement in androgen receptor binding affinity compared to bicalutamide [2]. The fluorine substitution enhanced molecular interactions within the hydrophobic binding pocket while maintaining optimal steric compatibility.

Thiohydantoin Core Preservation emerged as essential for maintaining antiandrogen activity, with systematic evaluation revealing that both the thiocarbonyl at C2 and carbonyl at C4 positions were critical for biological function [4]. Alternative heterocyclic scaffolds, including dithiohydantoins and conventional hydantoins, demonstrated significantly reduced activity, confirming the necessity of the specific thiohydantoin architecture [4].

C4 Substituent Optimization involved extensive exploration of alkyl substitution patterns, with dimethyl substitution proving optimal for androgen receptor interaction [4]. Systematic variation from hydrogen to methyl, ethyl, and propyl substituents demonstrated that the dimethyl configuration provided superior binding characteristics compared to alternative alkyl combinations [4].

Trifluoromethyl Group Incorporation at the ortho position of the N1-aryl ring provided crucial electron-withdrawing properties, contributing to improved binding kinetics and metabolic stability [4]. This modification enhanced the overall pharmacological profile while maintaining essential molecular recognition features.

The culmination of these structural optimizations resulted in RD162 achieving an IC50 of 122 nM for androgen receptor inhibition, representing nearly 8-fold improvement over bicalutamide [5]. Competition binding assays using 16β-[18F]fluoro-5α-dihydrotestosterone demonstrated that RD162 bound androgen receptor with only 2-3 fold reduced affinity relative to the native ligand [2].

| Structural Position | Original (RU-59063) | RD162 Modification | AR Binding Enhancement | Functional Impact |

|---|---|---|---|---|

| N1-Aryl Ring | Phenyl | 4-Fluorophenyl | 5-8 fold vs bicalutamide | Enhanced selectivity |

| C4 Substituents | Variable | Dimethyl | Optimal configuration | Binding pocket fit |

| Thiohydantoin Core | Present | Preserved | Essential scaffold | Activity maintenance |

| Trifluoromethyl | Ortho position | Retained | Electron-withdrawing | Stability enhancement |

Challenges in Large-Scale Production

The translation of RD162 from laboratory synthesis to potential large-scale pharmaceutical production presented numerous technical and economic challenges inherent to complex heterocyclic compound manufacturing [6]. These challenges encompassed chemical stability concerns, synthetic yield optimization, purification difficulties, and substantial cost considerations that ultimately influenced clinical development decisions.

Chemical Stability Issues represented primary concerns in large-scale RD162 production, particularly regarding thiohydantoin ring stability under industrial processing conditions [7]. The susceptibility of the thiohydantoin scaffold to hydrolytic degradation and oxidative modification necessitated stringent environmental controls during synthesis and storage [7]. Batch-to-batch variability emerged as a significant quality control challenge, requiring comprehensive analytical monitoring throughout the production process.

Synthetic Yield Optimization proved problematic due to the multi-step synthesis pathway requiring careful optimization of each transformation [4]. The overall yield from starting materials to final product remained suboptimal for large-scale production, with particular challenges in the thiohydantoin formation step and subsequent purification processes [8]. The requirement for multiple chromatographic separations and recrystallization steps further reduced overall efficiency.

Purification Challenges centered on the crystallization behavior of RD162 and related impurities with similar physicochemical properties [4]. Standard pharmaceutical purification techniques required modification to achieve the necessary purity specifications, with particular difficulties in removing structurally related synthetic byproducts [7]. The development of scalable purification methods necessitated substantial process development investment.

Cost Considerations emerged as decisive factors in production feasibility, with expensive starting materials and specialized synthetic intermediates contributing to elevated manufacturing costs [6]. The requirement for specialized equipment capable of handling thiophene-containing compounds under controlled atmospheric conditions added significant capital investment requirements [6]. Additionally, the need for extensive safety protocols due to the use of thiophosgene and related reagents increased operational complexity.

Regulatory Compliance Challenges included meeting Good Manufacturing Practice standards for pharmaceutical production, requiring extensive validation of synthetic processes and analytical methods [6]. The complexity of the thiohydantoin chemistry necessitated sophisticated analytical techniques for impurity profiling and stability assessment, adding substantial regulatory burden.

The cumulative effect of these production challenges contributed to the ultimate selection of enzalutamide (MDV3100) over RD162 for clinical development, despite comparable biological activity [6]. The decision was primarily based on the availability of less expensive starting materials for enzalutamide synthesis and improved manufacturing scalability.

| Challenge Category | Specific Issues | Production Impact | Mitigation Strategies | Industry Requirements |

|---|---|---|---|---|

| Chemical Stability | Thiohydantoin degradation | Batch variability | Environmental controls | 95%+ purity maintenance |

| Yield Optimization | Multi-step complexity | Reduced efficiency | Process refinement | 80%+ overall yield |

| Purification | Crystallization difficulties | Quality concerns | Alternative methods | 99%+ final purity |

| Cost Factors | Expensive precursors | Economic viability | Alternative routes | Cost-effective production |

| Regulatory | GMP compliance | Market approval | Validation protocols | FDA/EMA standards |